D-Stachyose hydrate

Description

Overview of Raffinose (B1225341) Family Oligosaccharides (RFOs) in Biological Systems

RFOs represent a significant class of water-soluble carbohydrates in plants, ranking second only to sucrose (B13894) in distribution in higher plants. nih.govfrontiersin.org They are non-reducing oligosaccharides characterized by the addition of α-1,6-galactosyl extensions to the glucose moiety of sucrose. frontiersin.orgnih.govagriculturejournals.cz Common RFOs include raffinose (a trisaccharide), stachyose (B150584) (a tetrasaccharide), verbascose (B1348371) (a pentasaccharide), and ajugose (B3029061) (a hexasaccharide). frontiersin.orgagriculturejournals.czd-nb.info

RFOs are nearly ubiquitous in the plant kingdom and are found in appreciable amounts in the seeds of numerous plant families, including legumes, cabbage, Brussels sprouts, broccoli, asparagus, cottonseed, and whole grains. frontiersin.orgagriculturejournals.czsciencepublishinggroup.com They also occur in roots and specialized storage organs like tubers and leaves. frontiersin.orgnih.govsciencepublishinggroup.com

In plants, RFOs serve multiple crucial biological functions. They act as reserve carbohydrates, particularly accumulating in seeds during development and rapidly disappearing during germination. nih.govfrontiersin.orgcambridge.orgcambridge.orgresearchgate.net RFOs are also considered compatible solutes, contributing to osmotic adjustment and protecting against various abiotic stresses such as drought, cold, heat, and salinity. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netoup.comtandfonline.com Furthermore, they are involved in carbon transport and storage in some plant species. frontiersin.orgoup.com Research also suggests roles for RFOs in signaling pathways, potentially influencing plant development and stress responses. nih.govfrontiersin.orgtandfonline.com

The biosynthesis of RFOs begins with the synthesis of galactinol (B1212831) from myo-inositol and UDP-D-galactose, catalyzed by galactinol synthase (GolS). frontiersin.orgcambridge.orgcambridge.orgresearchgate.net Galactinol then acts as the galactosyl donor for the sequential addition of galactose units to sucrose, catalyzed by specific galactosyltransferases like raffinose synthase (RFS) and stachyose synthase (STS), leading to the formation of raffinose, stachyose, verbascose, and ajugose. frontiersin.orgcambridge.orgcambridge.orgresearchgate.netoup.com

Significance of D-Stachyose Hydrate (B1144303) in Advanced Carbohydrate Research

D-Stachyose hydrate, as a prominent RFO, holds significant interest in advanced carbohydrate research due to its structural complexity and its diverse biological implications. Its defined structure, a tetrasaccharide with specific glycosidic linkages, makes it a valuable model for studying carbohydrate synthesis, metabolism, and interactions. wikipedia.orgstudypool.com

The presence of D-stachyose hydrate in various plant sources, particularly legumes, has driven research into its role in plant physiology and its impact on organisms that consume these plants. frontiersin.orgsciencepublishinggroup.com While RFOs are not digested by monogastric animals, including humans, due to the absence of α-galactosidase enzymes in the upper gastrointestinal tract, they are fermented by gut microbiota in the lower gut. frontiersin.orgagriculturejournals.czsciencepublishinggroup.com This fermentation can lead to the production of gases, which is associated with flatulence. frontiersin.orgagriculturejournals.czsciencepublishinggroup.com Consequently, research on D-stachyose hydrate includes efforts to understand and potentially mitigate this effect in food applications.

Beyond this, the interaction of D-stachyose hydrate with gut microflora has positioned it as a subject of research in the field of prebiotics. caymanchem.commedchemexpress.comchemimpex.com Studies explore its potential to selectively stimulate the growth and activity of beneficial bacteria in the gut. caymanchem.commedchemexpress.comchemimpex.com

Furthermore, academic inquiry into D-stachyose hydrate extends to its potential roles in plant stress tolerance and seed viability. Its accumulation in seeds and vegetative tissues under abiotic stress conditions highlights its importance in plant adaptation mechanisms. frontiersin.orgnih.govfrontiersin.orgresearchgate.netoup.comtandfonline.com

Research Trajectories and Contemporary Challenges in D-Stachyose Hydrate Studies

Current research on D-stachyose hydrate follows several trajectories. One major area involves elucidating the precise mechanisms of RFO synthesis and degradation in different plant species and tissues. frontiersin.orgcambridge.orgcambridge.orgresearchgate.net This includes identifying and characterizing the enzymes involved, such as stachyose synthase, and understanding their regulation. frontiersin.orgresearchgate.netoup.com

Another significant trajectory is investigating the specific roles of D-stachyose hydrate and other RFOs in plant stress responses. frontiersin.orgnih.govfrontiersin.orgresearchgate.netoup.comtandfonline.com This involves studying how RFO levels change under different stress conditions and the molecular pathways through which they exert their protective effects. frontiersin.orgresearchgate.nettandfonline.com

Research also focuses on the interaction of D-stachyose hydrate with the gut microbiome. caymanchem.commedchemexpress.comchemimpex.com This includes identifying the specific bacteria that can ferment stachyose and the metabolic products generated, as well as exploring the potential health implications of these interactions. caymanchem.commedchemexpress.com

Contemporary challenges in D-stachyose hydrate studies include the complexity of RFO metabolic pathways, which can vary between plant species and even within different tissues of the same plant. frontiersin.orgcambridge.org The precise roles of RFOs in certain biological functions, such as signaling, are still under debate and require further investigation. nih.govfrontiersin.org Additionally, the development of effective strategies to modulate RFO content in crops, balancing their beneficial roles in plants with potential undesirable effects in food, remains a challenge. nih.gov Techniques for accurate and sensitive measurement of D-stachyose hydrate in various biological matrices also continue to be refined.

Here is a table summarizing the occurrence of RFOs in some crops:

| Crop Type | Predominant RFO(s) | Concentration Range (% Dry Weight) | Source |

| Dicot crops | Stachyose | Varies | frontiersin.org |

| Monocot seeds (barley, wheat) | Raffinose | Primarily accumulates raffinose | frontiersin.org |

| Lupin seeds | Ajugose | Found exclusively | frontiersin.org |

| Chickpeas | Ciceritol | 1.2-3.1% | frontiersin.org |

| Lentils | Ciceritol | Found | frontiersin.org |

| Groundnut | Raffinose, Stachyose, Verbascose | 0.12-0.76% | frontiersin.org |

| Faba bean | Raffinose, Stachyose, Verbascose | 1.0-4.5% | frontiersin.org |

Detailed research findings often involve the analysis of enzyme activities, gene expression related to RFO synthesis, and the quantification of RFO levels in response to different stimuli. For instance, studies have investigated the activity of stachyose synthase in various plant tissues. Research has also explored the impact of genetic modifications affecting RFO metabolism on plant phenotypes, such as stress tolerance and seed germination. frontiersin.orgoup.comtandfonline.com

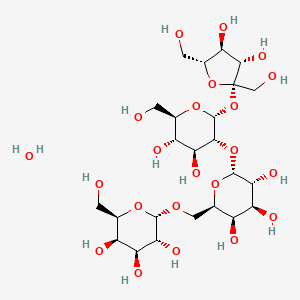

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.H2O/c25-1-6-10(29)14(33)17(36)21(40-6)39-4-9-12(31)15(34)18(37)22(42-9)43-19-16(35)11(30)7(2-26)41-23(19)45-24(5-28)20(38)13(32)8(3-27)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11-,12+,13-,14+,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUKPRFLDCYQOY-HBNOXVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4(C(C(C(O4)CO)O)O)CO)CO)O)O)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)CO)O)O)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Accumulation Mechanisms of D Stachyose Hydrate in Plants

Enzymatic Pathways of D-Stachyose Synthesis

The main pathway for D-stachyose synthesis involves three key enzymes: galactinol (B1212831) synthase (GolS), raffinose (B1225341) synthase (RafS), and stachyose (B150584) synthase (StaS). tandfonline.comfrontiersin.org

Galactinol Synthase Activity and Substrate Specificity

Galactinol synthase (GolS; EC 2.4.1.123) catalyzes the first committed step in the galactinol-dependent RFO biosynthesis pathway. caas.cntandfonline.comfrontiersin.orgusda.gov This enzyme facilitates the transfer of a galactosyl moiety from UDP-D-galactose to myo-inositol, yielding galactinol. frontiersin.orgcaas.cntandfonline.comfrontiersin.orgusda.gov Galactinol serves as the activated galactosyl donor for the subsequent synthesis of raffinose and stachyose. frontiersin.orgfrontiersin.orgportlandpress.com GolS activity is considered a primary checkpoint in RFO flux and links central inositol (B14025) metabolism to RFO biosynthesis. frontiersin.org The enzyme is functional only in flowering plants. frontiersin.org

Raffinose Synthase and Subsequent Galactosyl Transferases

Raffinose synthase (RafS; EC 2.4.1.82) catalyzes the synthesis of raffinose, the first member of the RFO series, by transferring a galactosyl unit from galactinol to sucrose (B13894). frontiersin.orgfrontiersin.orgcaas.cntandfonline.comfrontiersin.orgresearchgate.net This reaction produces raffinose and releases myo-inositol. frontiersin.orgcambridge.org RafS is typically specific for sucrose as the galactosyl acceptor. frontiersin.orgcambridge.org While the synthesis of higher RFOs like verbascose (B1348371) and ajugose (B3029061) also involves galactosyl transfer, it has been suggested that stachyose synthase may exhibit broad acceptor specificity or that distinct enzymes are involved. cambridge.org In some cases, a multifunctional stachyose synthase has been reported to catalyze the synthesis of both stachyose and verbascose. frontiersin.orgfrontiersin.org

Stachyose Synthase (STS) Characterization and Catalytic Mechanism

Stachyose synthase (StaS or STS; EC 2.4.1.67) is the enzyme directly responsible for the synthesis of stachyose. frontiersin.orgfrontiersin.orgcaas.cntandfonline.comfrontiersin.org STS catalyzes the transfer of a galactosyl moiety from galactinol to raffinose, forming stachyose and releasing myo-inositol. frontiersin.orgfrontiersin.orgcambridge.org This reaction is similar to that catalyzed by RafS. cambridge.org Kinetic evidence suggests that STS operates via an enzyme substitution mechanism. cambridge.orgresearchgate.net In this mechanism, galactinol and STS initially form an enzyme-galactose complex, releasing myo-inositol. cambridge.org Subsequently, this enzyme-galactose complex reacts with raffinose to produce stachyose. cambridge.org The partial reactions involved are readily reversible. cambridge.org Unlike RafS, STS can exhibit broader substrate specificity, accepting galactosylcyclitols like galactosyl ononitol (B600650) and galactopinitol A as donors, and myo-inositol and methylated inositols (ononitol and pinitol) as acceptors in the reverse reaction. frontiersin.orgcabidigitallibrary.orgnih.gov Studies on purified STS from different legume seeds, such as adzuki bean and lentil, have shown similar physicochemical properties but differences in substrate specificity, correlating with the specific galactosyl cyclitols accumulated in those species. researchgate.netcabidigitallibrary.orgnih.gov

Interactive Table 1: Key Enzymes in D-Stachyose Biosynthesis

| Enzyme Name | EC Number | Substrates | Products | Role in Pathway |

| Galactinol Synthase | EC 2.4.1.123 | UDP-D-galactose, myo-inositol | Galactinol, UDP | Catalyzes first committed step, produces galactinol |

| Raffinose Synthase | EC 2.4.1.82 | Galactinol, Sucrose | Raffinose, myo-inositol | Synthesizes raffinose from galactinol and sucrose |

| Stachyose Synthase | EC 2.4.1.67 | Galactinol, Raffinose | Stachyose, myo-inositol | Synthesizes stachyose from galactinol and raffinose |

Genetic and Transcriptional Regulation of D-Stachyose Biosynthesis Genes

The accumulation of D-stachyose in plants is a tightly regulated process involving the genetic and transcriptional control of the genes encoding the biosynthetic enzymes. ashs.org

Identification and Characterization of STS Genes

Genes encoding stachyose synthase (STS) have been identified and characterized in various plant species. frontiersin.orgnih.gov For example, in soybean (Glycine max), a specific STS gene (Glyma19g40550) has been identified and characterized as playing a key role in converting raffinose to stachyose. nih.govnih.govresearchgate.net A mutant allele of this gene with a 33-bp deletion was found to be associated with significantly reduced stachyose content in soybean seeds, providing strong evidence for its function in stachyose biosynthesis. nih.govnih.govresearchgate.net In Arabidopsis thaliana, AtRS4 (At4g01970) has been identified as a stachyose synthase gene, and a T-DNA insertion mutant in this gene showed a complete loss of stachyose in seeds, indicating it is likely the sole STS in Arabidopsis. frontiersin.org

Transcriptomic Analysis of Biosynthetic Enzyme Expression

Transcriptomic analysis has been employed to study the expression patterns of genes involved in D-stachyose biosynthesis under various conditions and in different plant tissues. frontiersin.orgcambridge.orgashs.orgnumberanalytics.complos.orgnih.govfrontiersin.org These studies reveal that the expression levels of genes encoding GolS, RafS, and STS are often correlated with the accumulation of RFOs. frontiersin.orgcambridge.orgashs.orgresearchgate.net For instance, studies in Chinese Artichoke (Stachys sieboldii) tubers have indicated that the expression levels of GOLS and STS genes potentially play crucial roles in stachyose accumulation during tuber development. ashs.org Transcriptome analysis in coffee (Coffea arabica) fruit development identified candidate genes related to RFO biosynthesis, including GolS, RS, and STS, and their transcriptional patterns were analyzed across different tissues. plos.org Differential expression of these biosynthetic genes has also been observed in response to abiotic stresses, suggesting their involvement in stress tolerance mechanisms. researchgate.netfrontiersin.orgresearchgate.net

Interactive Table 2: Examples of Identified STS Genes

| Species | STS Gene Identifier | Associated Phenotype/Role | Reference |

| Soybean (Glycine max) | Glyma19g40550 | Involved in converting raffinose to stachyose, mutation leads to reduced stachyose | nih.govnih.govresearchgate.net |

| Arabidopsis thaliana | AtRS4 (At4g01970) | Sole stachyose synthase in Arabidopsis, essential for stachyose accumulation in seeds | frontiersin.org |

Molecular Breeding Strategies for Modulating D-Stachyose Content

Modulating stachyose content in plants, particularly in crops like soybean, is of interest due to its role as a storage carbohydrate and its implications for both stress tolerance and, in some cases, digestibility for monogastric animals. Molecular breeding strategies aim to alter the levels of RFOs, including stachyose, by targeting the genes involved in their biosynthesis.

Studies in soybean have identified key genes responsible for RFO synthesis, including raffinose synthase 2 (RS2), raffinose synthase 3 (RS3), and D-myo-inositol-3-phosphate synthase 1 (MIPS1). frontiersin.org Mutations or variations in these genes can lead to altered stachyose content. For example, a 33-bp deletion in the putative stachyose synthase gene (STS gene, Glyma19g40550) in a soybean accession (PI 603176A) was found to be associated with ultra-low stachyose content (0.5%). nih.gov This suggests that the STS gene is crucial for stachyose biosynthesis in soybean. nih.gov Gene-based markers developed from such variations can be utilized in marker-assisted selection (MAS) breeding programs to develop lines with desired stachyose levels. nih.gov

Recurrent selection and traditional breeding methods have also been used to develop soybean lines with ultra-low RFO phenotypes, characterized by low raffinose and stachyose content. nih.gov Association studies have identified indel markers linked to low stachyose content. nih.gov

While reducing RFOs can be beneficial for certain applications, it is important to consider their vital roles in plant survival and yield. nih.gov Therefore, molecular breeding efforts often focus on targeting seed-specific RFO genes to minimize negative impacts on plant development and growth. nih.gov Novel genomic regions and candidate genes associated with stachyose content have also been identified through genome-wide association studies (GWAS), providing further genetic resources for breeding programs. frontiersin.org

Accumulation Patterns and Localization of D-Stachyose Hydrate (B1144303) in Plant Tissues

The accumulation patterns and localization of stachyose hydrate vary depending on the plant species, tissue type, and developmental stage, as well as environmental conditions.

Seed Maturation and Desiccation Processes

Stachyose is a prominent soluble carbohydrate that accumulates to high levels in the seeds of many plant species, particularly legumes. frontiersin.orgnih.govacs.org Its accumulation is strongly associated with seed maturation and the acquisition of desiccation tolerance. nih.govcambridge.orgwur.nl As seeds mature and undergo drying, stachyose, along with other RFOs and sucrose, accumulates, contributing to the seed's ability to survive extreme water loss and maintain viability in a dry state. wur.nlportlandpress.com

In soybean, stachyose accumulates late in maturation, while raffinose accumulates during mid-maturation. benthamopenarchives.com The increase in stachyose content during soybean seed maturation correlates with the induction of stress tolerance through gradual drying. nih.gov Similarly, in adzuki bean, high levels of stachyose synthase mRNA and the enzyme itself are present midway through seed development and in mature seeds. nih.gov Stachyose levels are reported to be approximately threefold higher than raffinose in Arabidopsis seeds. nih.gov

During seed germination, stachyose levels typically decrease rapidly as it is mobilized as a carbohydrate source for the developing seedling. nih.govcambridge.org In adzuki bean, stachyose decreased to undetectable levels within 7 days after imbibition. nih.gov In common buckwheat seedlings, while fagopyritols are degraded during germination, raffinose and stachyose accumulate in hypocotyl tissues during drying, correlating with the survival of these tissues after desiccation. researchgate.net

The accumulation of stachyose and other RFOs during seed drying is thought to contribute to desiccation tolerance through several mechanisms, including preventing sucrose crystallization, substituting for water in cellular structures, acting as free radical scavengers, and favoring the accumulation of non-toxic storage products. cambridge.org

Vegetative Tissue Accumulation in Specific Plant Species (e.g., Resurrection Plants)

While stachyose accumulation is predominantly associated with seeds in most plants, it also accumulates in the vegetative tissues of certain plant species, particularly resurrection plants. nih.govresearchgate.net Resurrection plants are a unique group of plants that can tolerate extreme dehydration of their vegetative tissues and recover upon rehydration. nih.govnih.gov

In angiosperm resurrection plants, the accumulation of sucrose, raffinose, and stachyose in drying leaves mirrors the sugar accumulation patterns observed in maturing seeds. researchgate.netresearchgate.net This suggests that resurrection plants may have reactivated seed desiccation tolerance programs in their vegetative tissues. researchgate.net

Examples of resurrection plants where stachyose accumulates in vegetative tissues during dehydration include Craterostigma plantagineum, Xerophyta viscosa, Myrothamnus flabellifolia, and Tripogon loliiformis. nih.govnih.gov In T. loliiformis, shoots accumulate stachyose synthase transcripts and stachyose during drying. researchgate.netresearchgate.net Interestingly, while stachyose can trigger apoptotic-like cell death in drought-sensitive plants like Nicotiana benthamiana, T. loliiformis appears to suppress this stachyose-mediated cell death. nih.govresearchgate.net

In Craterostigma plantagineum, stachyose is reported to accumulate in hydrated roots, and its level does not appear to change significantly during dehydration. usp.br This suggests tissue-specific differences in stachyose accumulation patterns even within resurrection plants.

Comparative Analysis Across Plant Families and Genotypes

The content and composition of RFOs, including stachyose, vary significantly across different plant families and genotypes. frontiersin.orgjafs.com.pl Leguminous species (Fabaceae) are particularly known for their high stachyose content in seeds. frontiersin.orgcabidigitallibrary.org

In a survey of 29 different crop seeds, cotton, garden pea, soybean, cowpea, and alfalfa contained more than 50 mg of raffinose saccharides per gram of defatted meal. acs.org Among these, Leguminosae species generally contained more stachyose than raffinose. acs.org However, seeds from cotton, sunflower, and Gramineae species contained more raffinose than stachyose. acs.org

Detailed comparative analyses have been conducted within specific plant groups. For instance, studies on various lupin species (Lupinus spp.) revealed significant variations in the levels of individual RFOs. frontiersin.org Lupinus luteus seeds were found to have high stachyose content (7.4%), while Lupinus angustifolius had 4.6% stachyose. frontiersin.org In faba bean (Vicia faba), verbascose is often the predominant α-galactoside, followed by stachyose and raffinose, although the exact levels can vary between cultivars. frontiersin.org

Within soybean (Glycine max) germplasm, there is natural variation in the content of soluble sugars, including stachyose. nih.gov Stachyose content in soybean seeds can range from 1.4% to 6.7% of the total dry matter, with a mean around 3.17%. nih.gov Different soybean genotypes exhibit varying levels of stachyose, and this variation is influenced by both genotype and environmental factors. frontiersin.orgcabidigitallibrary.org

Comparative studies in pea (Pisum sativum) lines with contrasting RFO composition have shown that different lines can accumulate stachyose as the predominant RFO or accumulate high levels of both stachyose and verbascose. researchgate.netresearchgate.net These differences are associated with varying activities and mRNA levels of enzymes like stachyose synthase and verbascose synthase. researchgate.netresearchgate.net

The variation in stachyose content across species and genotypes highlights the complex genetic and environmental factors influencing RFO metabolism in plants.

Data Tables

While the search results provide quantitative data on stachyose content in various plants, presenting this data in interactive tables requires specific formatting and potentially aggregation from multiple sources. Below are examples of how such data could be presented based on the information found.

Example Table 1: Stachyose Content in Seeds of Selected Legumes

| Species | Stachyose Content (mg/g Dry Matter) | Reference |

| Soybean | 33.75 - 69.30 | jafs.com.pl |

| Yellow Lupin | Dominant oligosaccharide | jafs.com.pl |

| Pea | 52.03 - 80.60 (Total RFOs) | jafs.com.pl |

| Faba Bean | 11.0 (1.10% of dry weight) | frontiersin.org |

| Dry Bean Varieties | 2 - 56.2 | frontiersin.org |

Example Table 2: Carbohydrate Changes in Resurrection Plants During Dehydration

| Species | Hydrated State Sugars | Dehydrated/Desiccated State Sugars | Reference |

| Craterostigma plantagineum | 2-Octulose | Sucrose | nih.gov |

| Haberlea rhodopensis | Sucrose, raffinose | Sucrose, raffinose, maltose, verbascose, stachyose | nih.gov |

| Myrothamnus flabellifolia | Fructose (B13574), glucose | Sucrose, arbutin, glucosylglycerol | nih.gov |

| Sporobolus stapfianus | Glucose, fructose, sucrose | Sucrose | nih.gov |

| Tripogon loliiformis | Not specified (accumulates) | Stachyose | researchgate.netresearchgate.net |

Physiological and Molecular Roles of D Stachyose Hydrate in Plant Responses

Role in Abiotic Stress Tolerance

Abiotic stresses such as desiccation and cold temperatures pose significant challenges to plant survival. D-Stachyose hydrate (B1144303), along with other RFOs, accumulates in plants undergoing these stresses and contributes to tolerance mechanisms. wikipedia.orgtaylorfrancis.com

Desiccation Tolerance and Osmoprotection Mechanisms

Desiccation tolerance, the ability of organisms to survive extreme water loss, is a crucial trait for resurrection plants and also important for the survival of seeds and pollen grains. taylorfrancis.comresearchgate.net Stachyose (B150584) is recognized as a compatible solute that accumulates in plants during dehydration. wikipedia.orgnih.govfishersci.camdpi.com Compatible solutes function in osmoprotection by balancing osmotic pressure and protecting cellular structures from damage caused by water loss. wikipedia.orgnih.govfishersci.caajol.info

One proposed mechanism by which RFOs like stachyose contribute to desiccation tolerance involves their hydroxyl groups replacing water molecules to maintain the hydrophilicity of the cell, thereby stabilizing membrane structures and macromolecules necessary for cellular function. wikipedia.org Another mechanism, termed "vitrification," suggests that the cell takes on a highly viscous, solid-like form, which helps maintain cellular stability and hydrogen bonding, preventing cellular collapse during drying. wikipedia.org

Studies on resurrection plants, such as Tripogon loliiformis, have shown accumulation of stachyose synthase transcripts and stachyose during drought stress, highlighting the role of stachyose in the desiccation tolerance of these resilient species. researchgate.netnih.gov In pea seeds, the acquisition of desiccation tolerance during development is associated with the accumulation of raffinose (B1225341) and stachyose. cambridge.org The ratio of (raffinose + stachyose) to sucrose (B13894) increases in the embryonic axis and cotyledons during seed filling, correlating with the onset of desiccation tolerance. cambridge.org

Cold Acclimation and Freezing Resistance

Stachyose, along with other soluble sugars like sucrose, glucose, fructose (B13574), and raffinose, is commonly found to accumulate in higher plants during the development of freezing tolerance. ajol.info This accumulation is observed during seasonal cold acclimation in woody plants, reaching levels that can confer tolerance to very low temperatures. ajol.infofrontiersin.org

These sugars are suggested to act as osmoprotectants and to protect cellular membranes from damage caused by dehydration and freezing. ajol.info They are thought to interact with the lipid bilayer, contributing to membrane stability under cold stress. ajol.info In Lonicera caerulea, cold acclimation leads to the accumulation of raffinose and stachyose, suggesting their important role in increasing freezing tolerance in these tissues. actahort.org

However, the precise mechanisms by which sugars influence freezing resistance are still being deciphered. ajol.info While raffinose and stachyose concentrations have been shown to correlate with minimum survival temperatures in some species like Populus tremuloides, the role of stachyose in freezing tolerance can vary depending on the plant species and its cellular localization. frontiersin.orgnih.gov For instance, in transgenic Arabidopsis expressing stachyose synthase, stachyose accumulated upon cold acclimation but did not alter the freezing tolerance of cold-acclimated rosette leaves. nih.gov This suggests that the location of stachyose accumulation within the cell might be crucial, as raffinose, but not stachyose, accumulated to a higher proportion in plastids in cold-acclimated Arabidopsis. nih.gov

Interaction with Other Compatible Solutes and Protective Molecules

Stachyose functions within a network of compatible solutes and protective molecules that collectively contribute to stress tolerance in plants. Raffinose family oligosaccharides (RFOs), including stachyose and raffinose, are synthesized from sucrose through the addition of activated galactose moieties donated by galactinol (B1212831). mdpi.comnih.gov The synthesis of RFOs in resurrection plants may explain the presence of myo-inositol and galactinol, with myo-inositol being linked with galactose to form galactinol, which then participates in RFO synthesis. mdpi.com

Besides their role in osmoprotection and membrane stabilization, RFOs and other soluble sugars can also contribute to stress tolerance by scavenging reactive oxygen species (ROS). mdpi.comnih.gov Stachyose has been shown to have a higher rate constant for the reaction with hydroxyl radicals compared to galactinol and raffinose, indicating its potential as an antioxidant. nih.govtandfonline.com While stachyose accumulation is primarily observed in seeds, galactinol and raffinose have been found to act as antioxidants in the leaves of Arabidopsis. nih.govtandfonline.com

In the mangrove plant Avicennia marina, stachyose accumulates in stems and roots, alongside other compatible solutes like glycinebetaine and asparagine, suggesting a combined effort in coping with high salt concentrations. researchgate.net This highlights that stachyose's protective function often occurs in concert with other stress-related compounds. wikipedia.orgnih.govfishersci.ca

Modulation of Plant Programmed Cell Death (PCD) Pathways

Programmed cell death (PCD) is a genetically regulated process crucial for plant development and responses to environmental cues. researchgate.netnih.govresearchgate.net Stachyose has been implicated in modulating PCD pathways in plants, with differing effects depending on the plant's sensitivity to desiccation. researchgate.netnih.govnih.gov

Induction of Apoptotic-like Cell Death in Sensitive Plants

In desiccation-sensitive plants, stachyose can trigger the hallmarks of apoptotic-like cell death. researchgate.netnih.govnih.govdntb.gov.ua Research on Nicotiana benthamiana, a drought-sensitive tobacco species, has demonstrated that stachyose treatment induces TUNEL-positive nuclei and DNA laddering, characteristic features of apoptotic-like cell death. researchgate.netnih.govresearchgate.net This suggests that in plants not adapted to severe water loss, high levels of stachyose might act as a signal or trigger for cell death. Attempts to generate transgenic plants expressing stachyose synthase in sensitive species have been challenging, consistent with observations in mammals where stachyose can induce apoptosis. nih.govdntb.gov.ua

Interplay with Autophagy and Other Cell Death Regulation Mechanisms

Programmed cell death (PCD) is a fundamental process in plants involved in development and responses to environmental stresses researchgate.netnih.gov. Research indicates that stachyose can influence plant cell death pathways. Studies have shown that stachyose can trigger apoptotic-like programmed cell death in the leaves of desiccation-sensitive plants like Nicotiana benthamiana. researchgate.netnih.govmedchemexpress.com. This is characterized by hallmarks such as nuclear DNA fragmentation medchemexpress.com.

However, in resilient resurrection plants such as Tripogon loliiformis, which can tolerate extreme water loss, the accumulation of stachyose during drying does not induce apoptotic-like cell death. researchgate.netnih.gov. This suggests that resurrection plants may possess mechanisms to suppress stachyose-mediated apoptotic-like cell death researchgate.netnih.gov. One proposed mechanism involves the utilization of autophagy, another form of cell death that can be antagonistic to apoptosis nih.gov. Induction of autophagy, potentially via pathways like snRK1, could provide the necessary energy and facilitate cellular and metabolic homeostasis under stress, counteracting the pro-apoptotic effects of stachyose in sensitive species nih.gov.

The differential response to stachyose in sensitive versus resilient plants highlights the complex interplay between sugar metabolism and cell fate determination under stress conditions nih.govresearchgate.net. Understanding how resilient plants regulate sugar metabolism and PCD pathways in the presence of accumulating stachyose could offer insights for enhancing stress tolerance in sensitive crops researchgate.netnih.gov.

Carbon Storage and Transport Functions

Stachyose serves as an important non-reducing storage and transport sugar in many plant species biosynth.combiosynth.com. Along with other RFOs like raffinose, it is a major organic transport material in the phloem sap of certain plants, particularly those in the Cucurbitaceae, Lamiaceae, Oleaceae, and Scrophulariaceae families csbsju.edufrontiersin.orgportlandpress.com. These plants often utilize a symplastic loading mechanism where sucrose diffuses into intermediary cells and is then converted into larger RFOs like raffinose and stachyose nih.govrseco.org. This "polymer trapping" mechanism prevents the back diffusion of these larger sugars into the mesophyll cells, allowing them to accumulate to high concentrations in the sieve element-companion cell complexes for long-distance transport rseco.orgoup.com.

Stachyose is transported from source tissues, such as leaves where photosynthesis occurs, to sink tissues, including roots, fruits, and storage organs csbsju.edufrontiersin.org. In cucumber, for example, stachyose is the main transported sugar, and the enzyme stachyose synthase (CsSTS) plays a key role in its synthesis in vascular tissues for phloem loading nih.gov. While stachyose synthesis is predominantly localized in the minor veins of mature leaves in some studies, other research indicates its presence and synthesis in mesophyll cells as well, suggesting a potential RFO pool in leaves, especially during fruiting stages nih.gov.

Beyond transport, stachyose also functions in carbon storage. It accumulates in various plant organs, including seeds, roots, and specialized storage structures like tubers and leaves iastate.eduportlandpress.com. In seeds, RFOs, including stachyose, can constitute a significant portion of the dry weight and are hypothesized to provide readily available energy during germination frontiersin.orgportlandpress.com. The accumulation of stachyose in storage organs like the tubers of Stachys sieboldii can be substantial, ranging from 25% to 80% of the dry weight iastate.eduportlandpress.com. This storage function is particularly relevant during periods of dormancy or in preparation for stress conditions ashs.org.

The concentration of stachyose in storage organs can vary depending on the plant species and environmental conditions.

| Plant Organ/Species | Stachyose Concentration (% Dry Weight) | Source |

| Stachys sieboldii tubers | 25-80 | iastate.eduportlandpress.com |

| Ajuga reptans leaves | 25-80 | iastate.eduportlandpress.com |

| Soybean seeds | ~4-6 (of flour) | iastate.edu |

| Chickpea seeds | Major component | frontiersin.org |

| Lentil seeds | Major component | frontiersin.org |

Advanced Analytical Methodologies for D Stachyose Hydrate Characterization and Quantification

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental to the analysis of D-Stachyose hydrate (B1144303), enabling its separation from complex matrices and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of oligosaccharides like D-Stachyose hydrate due to its high resolution and sensitivity. creative-biolabs.com Various HPLC methods have been developed for the simultaneous determination of stachyose (B150584), sucrose (B13894), and raffinose (B1225341). nih.govacademicjournals.org

Commonly, amino-bonded (NH2) columns are employed for the separation of carbohydrates. nih.gov The separation mechanism on these columns involves hydrogen bonding between the hydroxyl groups of the oligosaccharides and the stationary phase, which is modulated by the mobile phase composition. creative-biolabs.com A typical mobile phase is a ternary mixture of methanol, acetonitrile (B52724), and water, which effectively separates carbohydrates based on their size and structure. nih.gov For instance, a mobile phase of methanol-acetonitrile-water (55:25:20, v/v/v) has been successfully used. nih.gov Another common mobile phase is a mixture of acetonitrile and water (70:30, v/v), which has also shown significant effects on oligosaccharide retention. academicjournals.orgresearchgate.net

Due to the lack of a UV-absorbing chromophore in D-Stachyose hydrate, detection is often achieved using universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Refractive Index Detectors (RID). nih.govacademicjournals.orgresearchgate.net ELSD is advantageous as it is not dependent on the optical properties of the analyte and provides a response proportional to the mass of the analyte. nih.govacademicjournals.org RID is also widely used for carbohydrate analysis and offers good sensitivity for these compounds. researchgate.nettandfonline.comtandfonline.com

The following interactive table summarizes typical HPLC conditions for D-Stachyose hydrate analysis:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Bondapak NH2 | XBridgeTM Amide | COSMOSIL Sugar-D |

| Mobile Phase | Methanol-Acetonitrile-Water (55:25:20, v/v/v) | Acetonitrile-Water (70:30, v/v) | 70% Acetonitrile solution |

| Detector | Evaporative Light Scattering Detector (ELSD) | Evaporative Light Scattering Detector (ELSD) | Refractive Index Detector (RID-10A) |

| Reference | nih.gov | academicjournals.org | researchgate.net |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of oligosaccharides like D-Stachyose hydrate, a derivatization step is necessary to convert them into more volatile and thermally stable compounds. uliege.benih.gov This process involves the chemical modification of the hydroxyl groups of the carbohydrate. nih.gov

Common derivatization methods for carbohydrates include silylation and acetylation. restek.com Trimethylsilylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers, is a widely used technique. uliege.beresearchgate.net The resulting TMS derivatives of stachyose are sufficiently volatile for GC analysis.

Following derivatization, the sample is injected into the GC system, where it is separated on a capillary column. The choice of the stationary phase is crucial for achieving good resolution of the different oligosaccharide derivatives. uliege.be Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). uliege.besigmaaldrich.com GC-MS is particularly valuable as it provides not only quantitative information but also structural information based on the fragmentation patterns of the derivatized analytes. uliege.benih.gov

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of carbohydrates, offering high resolution and sensitivity. creative-biolabs.comacs.orgnih.gov CE separates analytes based on their charge-to-size ratio in a capillary filled with an electrolyte under the influence of a high electric field. creative-biolabs.comresearchgate.net

For neutral oligosaccharides like D-Stachyose hydrate, derivatization with a charged tag is often required to facilitate their migration in the electric field. acs.org This labeling also enhances detection sensitivity, especially when using Laser-Induced Fluorescence (LIF) detection. creative-biolabs.comnih.gov A common derivatization agent is 8-aminopyrene-1,3,6-trisulfonate (APTS), a fluorescent dye that imparts a negative charge to the carbohydrate. acs.org

CE is particularly advantageous for the separation of isomers and provides excellent resolution for complex oligosaccharide mixtures. acs.orgucdavis.edu The technique requires only very small sample volumes, making it ideal for the analysis of precious samples. ucdavis.edu The combination of CE with LIF detection allows for the detection of carbohydrates at femtomole (10⁻¹⁵ mol) to attomole (10⁻¹⁸ mol) levels. creative-biolabs.com

For highly complex samples containing a wide range of oligosaccharides, one-dimensional separation techniques may not provide sufficient resolution. chromatographyonline.com In such cases, multidimensional separation techniques, such as two-dimensional liquid chromatography (2D-LC), offer significantly enhanced peak capacity and resolving power. chromatographyonline.comacs.orgyoutube.com

In a 2D-LC setup, the effluent from the first dimension (¹D) column is sequentially transferred to a second dimension (²D) column with a different separation mechanism. chromatographyonline.comchromatographyonline.com This allows for a more comprehensive separation of the sample components. youtube.com For oligosaccharide analysis, a common 2D-LC approach involves coupling Hydrophilic Interaction Chromatography (HILIC) in the first dimension with Reversed-Phase Liquid Chromatography (RPLC) in the second dimension. chromatographyonline.comnih.gov This combination of orthogonal separation mechanisms provides a powerful tool for the detailed analysis of complex carbohydrate mixtures. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of D-Stachyose hydrate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of oligosaccharides, providing detailed information about the monosaccharide composition, anomeric configurations, glycosidic linkages, and the sequence of the sugar units. acs.orgsemanticscholar.orgnih.govunina.it

The complete assignment of the ¹H and ¹³C NMR spectra of stachyose has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. acs.orgacs.org

¹H NMR Spectroscopy : The ¹H NMR spectrum of stachyose shows characteristic signals for the anomeric protons in the downfield region (typically between 4.5 and 5.5 ppm), which are well-resolved from the other sugar protons. acs.orgnih.gov The coupling constants (J-values) of these anomeric signals provide information about the anomeric configuration (α or β). acs.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the number of carbon atoms in the molecule and their chemical environment. unimo.it The chemical shifts of the anomeric carbons are particularly informative for determining the anomeric configuration and the linkage positions. unimo.it

2D NMR Spectroscopy : A suite of 2D NMR experiments is employed for the complete structural assignment of stachyose. unina.itmdpi.com These include:

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same sugar residue. acs.orgmdpi.com

TOCSY (Total Correlation Spectroscopy) : Establishes the complete spin system of each monosaccharide unit.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : Reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for determining the glycosidic linkages between the monosaccharide units. mdpi.comacs.org

The following table presents a selection of assigned ¹H and ¹³C chemical shifts for D-Stachyose in D₂O, as reported in the literature.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Fru H-1a | 3.67 | - | nih.gov |

| Glc H-1 | 5.42 | 94.76 | nih.gov |

| Gal(I) H-1 | 4.98 | 100.91 | nih.gov |

| Gal(II) H-1 | 4.99 | - | nih.gov |

| Fru C-2 | - | 106.516 | |

| Glc C-1 | - | 94.820 | |

| Gal(I) C-1 | - | 101.061 | |

| Gal(II) C-1 | - | 100.719 |

Fru: Fructose (B13574), Glc: Glucose, Gal(I): Internal Galactose, Gal(II): Terminal Galactose

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) serves as a powerful analytical tool for the structural elucidation and quantification of D-Stachyose hydrate. When coupled with liquid chromatography (LC-MS), it allows for the separation and sensitive detection of stachyose from complex biological matrices. The typical molecular weight of D-Stachyose is 666.6 g/mol nih.gov.

A significant challenge in the mass spectrometric analysis of D-Stachyose hydrate is its susceptibility to in-source fragmentation, particularly when using electrospray ionization (ESI). The protonated molecule, [M+H]⁺, with a theoretical mass-to-charge ratio (m/z) of 667.23, is often observed in very low abundance. Instead, the mass spectra are frequently dominated by fragment ions resulting from the cleavage of its glycosidic bonds. This extensive fragmentation can lead to misidentification if the fragment ions are mistaken for the parent ions of smaller oligosaccharides nih.gov.

Commonly observed fragment ions for stachyose in positive-ion ESI-MS include those at m/z 505.18, m/z 487.17, and m/z 325.11. The ions at m/z 505.18 and m/z 487.17 are identified as resulting from the cleavage of the α-1,β-2 glycosidic linkage, corresponding to manninotriose (B1662183) and its dehydrated form, respectively. The ion at m/z 325.11 corresponds to melibiose, another fragmentation product nih.gov. In negative-ion mode, the deprotonated molecule [M-H]⁻ at m/z 665.21 is typically observed as the precursor ion for MS/MS analysis nih.govmetrohm.com.

To overcome the issue of in-source fragmentation and to correctly identify the intact molecule, a useful strategy is to monitor for the presence of adduct ions. In ESI-MS, D-Stachyose hydrate can form adducts with cations present in the mobile phase, such as ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺). These adducts of the intact molecule are less prone to fragmentation and their presence in significant abundance can confirm the identity of the parent compound nih.gov.

For quantitative analysis, techniques such as tandem mass spectrometry (MS/MS) are employed. By selecting the precursor ion of D-Stachyose (e.g., [M-H]⁻ at m/z 665.2) and monitoring specific fragment ions, a highly selective and sensitive quantification method can be developed.

| Ion Type | Observed m/z | Identification | Notes |

| Protonated Molecule | 667.23 | [M+H]⁺ | Often in very low abundance due to in-source fragmentation nih.gov. |

| Deprotonated Molecule | 665.21 | [M-H]⁻ | Commonly used as a precursor ion in negative mode MS/MS nih.govmetrohm.com. |

| Fragment Ion | 505.18 | Manninotriose | Result of α-1,β-2 linkage cleavage nih.gov. |

| Fragment Ion | 487.17 | Dehydrated Manninotriose | Result of α-1,β-2 linkage cleavage nih.gov. |

| Fragment Ion | 325.11 | Melibiose | Fragmentation product nih.gov. |

| Adduct Ion | Varies | [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺ | Presence suggests the authentic intact oligosaccharide nih.gov. |

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can be utilized for the trace analysis of D-Stachyose hydrate. SERS overcomes the inherently weak signals of standard Raman spectroscopy by adsorbing the analyte onto a nanostructured metallic surface, typically gold or silver, which dramatically enhances the Raman scattering intensity youtube.comyoutube.com. This enhancement allows for the detection of molecules at very low concentrations, making it suitable for trace analysis metrohm.comnih.gov.

The feasibility of using Raman spectroscopy for the analysis of small quantities of chemically similar oligosaccharides, including stachyose, has been demonstrated. By depositing a small volume of a dilute stachyose solution onto an electrochemically roughened silver substrate, characteristic Raman spectra can be obtained nih.gov. The resulting spectral features provide a molecular "fingerprint," enabling the identification of stachyose and its differentiation from other sugars researchgate.net.

For trace analysis, the SERS technique relies on the interaction between the analyte and the plasmonic metal surface. The enhancement factor is highly dependent on the proximity of the molecule to the metallic nanostructures mdpi.com. This makes the proper design of the SERS substrate crucial for achieving high sensitivity and reproducibility.

The application of SERS to stachyose analysis involves acquiring spectra from the molecule adsorbed on the substrate. These spectra contain bands corresponding to the vibrational modes of the molecule's chemical bonds. While specific SERS spectral data for D-Stachyose hydrate is not extensively detailed in the provided context, the general approach for oligosaccharide analysis would involve identifying characteristic peaks in the fingerprint region of the spectrum to confirm its presence and quantify its amount nih.govresearchgate.net. The combination of SERS with chemometric methods, such as partial-least-squares (PLS), can be used for accurate quantification, even in mixtures of different sugars nih.gov.

| Parameter | Description | Relevance to D-Stachyose Hydrate Analysis |

| Principle | Enhancement of Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces youtube.comyoutube.com. | Enables detection of D-Stachyose hydrate at concentrations much lower than conventional Raman spectroscopy. |

| Substrates | Typically gold (Au) or silver (Ag) nanoparticles or roughened surfaces. | The choice of substrate and its morphology is critical for achieving high sensitivity for stachyose detection nih.gov. |

| Application | Identification and quantification of trace amounts of analytes. | Suitable for detecting trace levels of D-Stachyose hydrate in various samples metrohm.comnih.gov. |

| Data Analysis | Spectral fingerprinting and chemometric methods (e.g., PLS) nih.gov. | Allows for qualitative identification and quantitative analysis of stachyose, even in complex mixtures. |

Integrated Omics Approaches for D-Stachyose Hydrate Metabolomics (e.g., Metabolomics, Glycomics)

Integrated omics approaches, which combine data from various high-throughput technologies like metabolomics and glycomics, provide a systems-level understanding of the biological roles and metabolism of D-Stachyose hydrate. These approaches move beyond the analysis of a single molecule to explore its interactions within a complex biological system nih.govrsc.org.

Metabolomics studies focusing on stachyose aim to identify and quantify the complete set of small-molecule metabolites in a biological system following its administration or during its metabolism. For instance, urinary metabolomics profiling has been used to investigate the effects of stachyose in animal models. Such studies have identified numerous differential metabolites, indicating that stachyose can significantly influence various metabolic pathways, including energy metabolism and gut microbiota activity nih.gov. This type of global analysis provides a comprehensive view of the physiological impact of stachyose.

Glycomics , the comprehensive study of the glycome (the entire complement of sugars in an organism), is another critical omics field for studying D-Stachyose hydrate nih.gov. Glycomics workflows often involve the analysis of oligosaccharides using techniques like LC-MS. However, challenges exist, as conventional sample preparation and analysis methods can lead to the degradation of oligosaccharides like stachyose. For example, acidic conditions or heat used during sample processing can cleave labile glycosidic linkages, leading to inaccurate profiling of the glycome nih.gov. Therefore, careful methodological consideration is essential for reliable glycomic analysis of stachyose.

The integration of these omics platforms offers a more holistic view. For example, combining metabolomics with gut microbiota analysis can reveal how stachyose, as a prebiotic, influences the metabolic output of gut bacteria and how these changes, in turn, affect the host's metabolism medchemexpress.com. By generating large datasets from different molecular levels, integrated omics studies provide unprecedented insights into the biological functions and pathways modulated by D-Stachyose hydrate nih.gov.

| Omics Approach | Focus | Application to D-Stachyose Hydrate | Key Findings/Challenges |

| Metabolomics | Comprehensive analysis of all small-molecule metabolites in a biological sample nih.gov. | Investigating the systemic effects of stachyose on metabolic pathways in an organism. | Stachyose can regulate energy metabolism and is linked to changes in gut microbiota metabolites nih.govmedchemexpress.com. |

| Glycomics | Study of the entire complement of sugars (the glycome) of an organism nih.gov. | Characterizing the presence and metabolism of stachyose as part of the broader glycome. | D-Stachyose can undergo degradation during standard glycomics workflows, potentially leading to misinterpretation of results nih.gov. |

| Integrated Omics | Combination of data from multiple omics platforms (e.g., metabolomics, genomics, proteomics) nih.govrsc.org. | Providing a holistic understanding of the biological role and impact of D-Stachyose hydrate. | Elucidates complex interactions between stachyose, gut microbiota, and host metabolism medchemexpress.com. |

Molecular Interactions and Hydration Dynamics of D Stachyose Hydrate

Biomolecular Interaction Mechanisms

The biological significance of D-stachyose hydrate (B1144303) is largely defined by its interactions with proteins, particularly enzymes, and its role as a prebiotic modulating gut microbiota.

While direct interactions between D-stachyose and LPxTG-motif-containing proteins are not extensively detailed in the available research, the binding dynamics with other protein types, such as metabolic transporters, have been explored. In the probiotic bacterium Lactobacillus acidophilus, stachyose (B150584) is utilized as a carbon source, which involves specific protein binding for uptake and catabolism. nih.gov Proteomic analysis revealed that the presence of stachyose leads to a higher abundance of proteins involved in its transport, including the phosphotransferase system and the energy coupling factor (ECF) transporter. nih.gov Molecular dynamics simulations have been employed to explore the recognition mechanism for stachyose binding to these identified transporter proteins. nih.gov

The LPxTG motif is recognized by sortase enzymes, which anchor surface proteins to the cell wall in Gram-positive bacteria. nih.govnih.gov Sortase A, for example, cleaves the peptide bond between the threonine and glycine residues of this motif. nih.govnih.gov This process involves the formation of a thioester acyl-enzyme intermediate, which is then resolved by a nucleophilic attack from the amino group of the pentaglycine cross-bridge in lipid II, linking the protein to the peptidoglycan. nih.gov

D-stachyose hydrate serves as a specific substrate for various enzymes, primarily glycoside hydrolases, which recognize and cleave its glycosidic bonds.

β-D-fructofuranosidases (Invertases): These enzymes can hydrolyze stachyose by cleaving the terminal fructose (B13574) moiety. A novel β-D-fructofuranosidase from Leptothrix cholodnii (LcFFase1s) demonstrated the ability to completely hydrolyze a 2% stachyose solution within 24 hours. nih.gov Another invertase, InvDz13, also showed significant activity towards stachyose, in addition to sucrose (B13894) and raffinose (B1225341). nih.gov The primary function of these enzymes is to catalyze the cleavage of the α1↔2β glycosidic linkage. nih.gov

Stachyose Synthase (EC 2.4.1.67): This enzyme is central to the biosynthesis of stachyose. enzyme-database.orgebi.ac.uk It catalyzes the transfer of a galactosyl group from galactinol (B1212831) to raffinose, forming stachyose. enzyme-database.orgasm.orgcabidigitallibrary.org Stachyose synthase enzymes from different plant sources, such as adzuki bean and lentil, exhibit differences in substrate specificity, indicating variance in recognition dynamics. cabidigitallibrary.org The enzyme from lentil seeds, for instance, can also use galactosyl cyclitols as donors for stachyose synthesis. cabidigitallibrary.org

α-Galactosidases: These enzymes are also involved in the degradation of stachyose, hydrolyzing it into sucrose and galactose. This enzymatic hydrolysis is considered a promising method for reducing the concentration of stachyose and other flatulence-causing oligosaccharides in legume-based food products. nih.gov

Table 1: Enzymes Acting on D-Stachyose

| Enzyme Name | EC Number | Source Organism | Action on Stachyose | Products |

| β-D-fructofuranosidase (LcFFase1s) | 3.2.1.26 | Leptothrix cholodnii | Hydrolysis | Fructose, Mannotriose |

| Invertase (InvDz13) | 3.2.1.26 | Synechocystis sp. | Hydrolysis | Fructose, Mannotriose |

| Stachyose Synthase | 2.4.1.67 | Vigna angularis (Adzuki bean), Lens culinaris (Lentil) | Synthesis (from Raffinose) | Stachyose, myo-inositol |

| α-Galactosidase | 3.2.1.22 | Gibberella fujikuroi | Hydrolysis | Galactose, Sucrose |

D-stachyose is a well-established prebiotic, meaning it is not digested by human enzymes and reaches the colon intact, where it selectively promotes the growth of beneficial microorganisms. caymanchem.comfrontiersin.org

Studies have demonstrated that stachyose supplementation significantly alters the composition of the gut microbiota. nih.gov It fosters the proliferation of beneficial genera such as Bifidobacterium and Lactobacillus. frontiersin.orgnih.gov In various study models, stachyose has been shown to increase the abundance of Akkermansia, Faecalibacterium, Phascolarctobacterium, Bilophila, and Oscillospira, while concurrently reducing the levels of potentially harmful bacteria like Escherichia-Shigella. caymanchem.comnih.gov

The mechanism of this selective proliferation involves stachyose serving as a fermentable substrate for these bacteria. nih.gov This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), which have numerous physiological benefits. nih.gov The interaction between stachyose and these microbes is a key example of substrate-driven modulation of a complex biological community.

Table 2: Effect of D-Stachyose on Gut Microbiota

| Microbial Genus | Effect of Stachyose | Reference |

| Bifidobacterium | Increased Abundance | nih.gov |

| Lactobacillus | Increased Abundance | caymanchem.com |

| Faecalibacterium | Increased Abundance | nih.gov |

| Akkermansia | Increased Abundance | caymanchem.com |

| Phascolarctobacterium | Enriched | caymanchem.com |

| Oscillospira | Enriched | caymanchem.com |

| Escherichia-Shigella | Decreased Abundance | nih.gov |

Physicochemical Interactions with Material Systems

The physicochemical properties of D-stachyose hydrate, particularly its polyhydroxy nature, allow it to interact with various material systems, finding applications in nanoparticle stabilization and cryoprotection.

The aggregation of nanoparticles in solution can hinder their application in biomedical and therapeutic fields. rsc.org Sugars are often used to prevent this aggregation. rsc.org While specific studies on D-stachyose hydrate are limited, the mechanisms employed by analogous sugars, such as trehalose, provide insight into its potential role. These protective mechanisms include:

Hydrogen Bonding: Stachyose, with its numerous hydroxyl groups, can form extensive hydrogen bonds with proteins or other molecules on the nanoparticle surface, leading to chemical stabilization. rsc.org

Mechanical Entrapment: The sugar molecules can physically entrap the nanoparticles, providing a steric barrier that prevents them from coming into close contact and aggregating. rsc.org

Water Entrapment: Stachyose can structure water molecules at the nanoparticle interface, forming a robust hydration layer that contributes to colloidal stability. rsc.org

Polymers derived from sugars like trehalose have been shown to effectively inhibit nanoparticle aggregation and flocculation, especially in complex media containing serum. nih.gov Given its large size and multiple hydroxyl groups, stachyose is expected to confer stability to nanoparticle systems through similar steric hindrance and hydration shell formation mechanisms. mdpi.com

Saccharides are widely used as cryoprotectants to protect biological materials like proteins and cells from damage during freezing and drying. nih.govresearchgate.net Stachyose has been evaluated for this purpose, alongside other sugars like sucrose, raffinose, and trehalose. nih.gov The protective effect of these sugars is explained by two primary hypotheses:

Water Replacement Hypothesis: During freezing or dehydration, water molecules that normally hydrate and stabilize proteins and membranes are removed. nih.gov Cryoprotectant sugars like stachyose can replace this bound water, forming hydrogen bonds with the biomolecules and preserving their native structure. nih.gov

Vitrification Hypothesis: Sugars can form a highly viscous, glass-like state at low temperatures. nih.gov This glassy matrix immobilizes the biological material, preventing degradative processes and protecting it from the mechanical stress of ice crystal formation. nih.gov

While effective, studies have shown that in some applications, such as the vitrification of spermatozoa, stachyose may be slightly less effective than smaller disaccharides like trehalose or sucrose. nih.gov Nevertheless, it functions as a viable cryoprotectant due to its ability to engage in these protective physicochemical interactions.

Hydration Behavior and Water Association Properties

The interaction of D-stachyose with water is a critical aspect governing its physicochemical properties and biological functions. The hydration behavior of this tetrasaccharide is complex, involving a network of hydrogen bonds between the hydroxyl groups of the sugar and the surrounding water molecules. This section delves into the specifics of these interactions, exploring the hydrodynamic, thermodynamic, and structural characteristics of D-stachyose hydrate.

Hydrodynamic Radii and Diffusion Coefficients

The effective size of a D-stachyose molecule in an aqueous solution is described by its hydrodynamic radius (RH), which is the radius of a hypothetical hard sphere that diffuses at the same rate as the molecule. This parameter is crucial for understanding the transport properties of stachyose in biological systems and industrial processes. The diffusion coefficient (D) is inversely related to the hydrodynamic radius, as described by the Stokes-Einstein equation, and quantifies the rate of translational diffusion of the molecule in a solution.

While specific experimental data for the hydrodynamic radius of D-stachyose hydrate is not extensively documented in publicly available literature, it can be estimated and compared with other oligosaccharides. The hydrodynamic radii of sugars are influenced by their molecular weight and conformation in solution. For instance, related sugars such as glucose, sucrose, and raffinose have reported hydrodynamic radii of approximately 3.8 Å, 5.0 Å, and 5.7 Å, respectively. Given that stachyose is a tetrasaccharide and larger than raffinose (a trisaccharide), its hydrodynamic radius is expected to be larger.

The diffusion coefficients of oligosaccharides like stachyose have been studied as a function of temperature and concentration. These studies indicate that as the concentration of the sugar increases, the diffusion coefficient decreases due to increased viscosity and intermolecular interactions. Similarly, an increase in temperature generally leads to a higher diffusion coefficient. The diffusion coefficients for various dyes in sucrose-water solutions have been shown to vary by orders of magnitude depending on the water activity, which highlights the significant role of hydration in molecular transport.

| Compound | Molecular Weight ( g/mol ) | Type | Estimated Hydrodynamic Radius (Å) |

| Glucose | 180.16 | Monosaccharide | 3.8 |

| Sucrose | 342.30 | Disaccharide | 5.0 |

| Raffinose | 504.44 | Trisaccharide | 5.7 |

| D-Stachyose | 666.58 | Tetrasaccharide | > 5.7 |

Table 1: Comparison of Estimated Hydrodynamic Radii of Various Sugars. The hydrodynamic radius for D-Stachyose is an extrapolated estimate based on the trend observed with smaller oligosaccharides.

Thermodynamic Characterization of Hydration Processes

The hydration of D-stachyose is accompanied by changes in thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters provide insight into the energetics and spontaneity of the interaction between stachyose and water.

The standard Gibbs free energy of synthesis for stachyose from sucrose has been calculated to be -14.4 kJ/mol, indicating a thermodynamically favorable process. This value, however, pertains to the formation of the glycosidic bonds and not directly to the hydration process.

The isentropic partial molar compressibility (K°S,2) is a thermodynamic parameter that reflects the effect of a solute on the structure of the surrounding water. A more negative K°S,2 value suggests a greater ordering of water molecules in the hydration shell. For a series of carbohydrates, including stachyose, a linear relationship has been observed between K°S,2 and the amount of unfrozen water, indicating that carbohydrates that cause a greater destructuring of the bulk water's hydrogen bond network retain more unfrozen water at low temperatures.

| Thermodynamic Parameter | Significance in Hydration | General Observations for Sugars |

| Enthalpy of Hydration (ΔH) | Heat change upon hydration | Generally exothermic for amorphous sugars |

| Entropy of Hydration (ΔS) | Change in disorder upon hydration | Typically negative due to ordering of water molecules |

| Gibbs Free Energy of Hydration (ΔG) | Spontaneity of hydration | Negative for spontaneous hydration |

Table 2: General Thermodynamic Parameters Associated with Sugar Hydration.

Hypothetical Hydrate Frameworks and Solid-State Studies

Hypothetical hydrate frameworks can be proposed based on the stereochemistry of the D-stachyose molecule. The numerous hydroxyl groups on the galactose, glucose, and fructose moieties act as both hydrogen bond donors and acceptors, allowing for the formation of an extensive and complex hydrogen-bonding network with water molecules. These water molecules can act as bridges between different parts of the same stachyose molecule or between adjacent stachyose molecules in the crystal lattice.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the local environment of the carbon and proton atoms in D-stachyose hydrate, offering clues about the molecular conformation and the proximity of water molecules. X-ray powder diffraction (XRPD) can be used to characterize the crystalline nature of the hydrate and to identify different polymorphic forms that may exist.

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the hydrogen-bonding interactions. The O-H stretching vibrations of both the stachyose hydroxyl groups and the water molecules are particularly sensitive to their local environment and can provide detailed information about the strength and nature of the hydrogen bonds within the hydrate structure.

Enzymatic Degradation and Metabolic Fate of D Stachyose Hydrate

Identification and Characterization of D-Stachyose Hydrolases

The breakdown of D-stachyose is primarily mediated by glycoside hydrolase enzymes that cleave the specific glycosidic bonds within the molecule. Key enzymes involved include alpha-galactosidases and beta-D-fructofuranosidases.

Alpha-Galactosidase Enzymes and Their Specificity

Alpha-galactosidases (EC 3.2.1.22) are a class of enzymes that catalyze the hydrolysis of terminal α-linked galactose residues from various glycoconjugates, including oligosaccharides like stachyose (B150584) and raffinose (B1225341). jmb.or.krgoogle.com These enzymes are crucial for the initial breakdown of stachyose by cleaving the α-1,6 glycosidic bonds between the galactose units and between the terminal galactose and the raffinose portion of the molecule. jmb.or.krscielo.br

Different sources of alpha-galactosidase exhibit varying specificities towards RFOs. For instance, some plant-derived alkaline alpha-galactosidases show high specificity for stachyose but lower activity towards raffinose and no detectable activity against melibiose. google.com Microbial alpha-galactosidases, such as those from Thermus thermophilus (TtGalA), have been characterized, and structural studies have provided insights into their substrate binding sites. acs.orgnih.gov The crystal structure of TtGalA complexed with stachyose revealed the presence of specific subsites in the active site that accommodate the stachyose molecule. acs.orgnih.gov Studies on fungal alpha-galactosidase from Trametes versicolor (TVG) have shown broad substrate specificity, including activity towards pNPG, melibiose, raffinose, and stachyose, with reported Km values. jst.go.jp

Table 1: Substrate Specificity and Kinetic Parameters of Trametes versicolor Alpha-Galactosidase (TVG) jst.go.jp

| Substrate | Km (mM) |

| pNPG | 0.651 |

| Melibiose | 3.66 |

| Raffinose | 15.1 |

| Stachyose | 4.47 |

Beta-D-Fructofuranosidases in Stachyose Hydrolysis

Beta-D-Fructofuranosidases (EC 3.2.1.26), also known as invertases or sucrases, primarily catalyze the hydrolysis of the β-1,2 glycosidic linkage in sucrose (B13894), yielding glucose and fructose (B13574). nih.gov However, these enzymes also possess the ability to cleave the fructosyl moiety from other oligosaccharides containing a β-D-fructofuranosyl residue, including raffinose and stachyose. nih.govgoogle.com In stachyose, the fructose unit is linked to glucose via an α1↔2β linkage, which can be targeted by beta-D-fructofuranosidases. numberanalytics.comwikipedia.orgnih.gov

While alpha-galactosidases initiate the breakdown by removing galactose units, beta-D-fructofuranosidases can hydrolyze the sucrose portion (glucose-fructose) of stachyose or the raffinose intermediate (galactose-glucose-fructose) after the removal of one galactose unit. nih.gov A novel beta-D-fructofuranosidase from Leptothrix cholodnii (LcFFase1s) has been shown to completely hydrolyze raffinose and stachyose, demonstrating the role of this enzyme class in degrading these oligosaccharides. nih.govnih.gov

Microbial Enzymes for D-Stachyose Degradation

Microorganisms, particularly those residing in the gastrointestinal tract, play a significant role in the degradation of stachyose. jmb.or.kr These microbes produce a variety of enzymes, including alpha-galactosidases and beta-D-fructofuranosidases, that can break down stachyose into smaller, absorbable sugars. nih.govnih.govnih.gov The lack of endogenous alpha-galactosidase in humans means that the fermentation of stachyose by gut bacteria is the primary route for its metabolism in the large intestine, which can lead to gas production. jmb.or.kr

Biochemical Pathways of D-Stachyose Catabolism

The catabolism of D-stachyose involves a series of enzymatic steps that sequentially cleave the monosaccharide units, ultimately releasing absorbable sugars.

Sequential Cleavage of Galactosyl and Fructosyl Residues

The primary pathway for stachyose degradation begins with the action of alpha-galactosidases, which sequentially remove the α-linked galactose residues from the non-reducing end of the molecule. scielo.brnih.gov Stachyose, a tetrasaccharide (Gal-Gal-Glc-Fru), is first hydrolyzed to yield one molecule of galactose and one molecule of raffinose (Gal-Glc-Fru). cabidigitallibrary.org Subsequently, raffinose can be further hydrolyzed by alpha-galactosidase to produce another molecule of galactose and sucrose (Glc-Fru). scielo.brcabidigitallibrary.orgwikipedia.org

Following the removal of the galactose units, the remaining sucrose molecule can be hydrolyzed. Beta-D-fructofuranosidases (invertases) cleave the β-1,2 linkage in sucrose, releasing glucose and fructose. nih.govgoogle.com Alternatively, sucrose can be cleaved by sucrose synthase in some organisms. cabidigitallibrary.org This sequential cleavage ensures the breakdown of the complex tetrasaccharide into its constituent monosaccharides or disaccharides.

Release of Monosaccharide and Disaccharide Products

The enzymatic hydrolysis of stachyose results in the release of specific monosaccharide and disaccharide products. The action of alpha-galactosidase on stachyose yields galactose and raffinose. scielo.brcabidigitallibrary.org Further hydrolysis of raffinose by alpha-galactosidase produces galactose and sucrose. scielo.brcabidigitallibrary.orgwikipedia.org The subsequent hydrolysis of sucrose by beta-D-fructofuranosidase or sucrose synthase releases glucose and fructose. nih.govgoogle.com

Therefore, the complete enzymatic degradation of one molecule of stachyose ultimately yields two molecules of galactose, one molecule of glucose, and one molecule of fructose. 3dchem.com These monosaccharides can then be absorbed and utilized for energy or other metabolic processes. The disaccharide intermediate, sucrose, can also be released before being further broken down.

Table 2: Products of Stachyose Enzymatic Hydrolysis

| Enzyme Class | Substrate | Products |

| Alpha-Galactosidase | Stachyose | Galactose, Raffinose |

| Alpha-Galactosidase | Raffinose | Galactose, Sucrose |

| Beta-D-Fructofuranosidase | Sucrose | Glucose, Fructose |

| Sucrose Synthase | Sucrose | UDP-glucose, Fructose (in some pathways) |

Factors Influencing Enzymatic Degradation Rates and Efficiency

The efficiency and rate of enzymatic degradation of D-stachyose hydrate (B1144303) are influenced by several environmental and chemical factors that affect enzyme activity.

pH and Temperature Optima for Enzyme Activity

Enzymes involved in stachyose hydrolysis exhibit specific pH and temperature optima for maximum activity. For instance, a novel β-D-fructofuranosidase (LcFFase1s) capable of hydrolyzing stachyose showed optimal activity at pH 6.5 and a temperature of 50 °C. This enzyme also maintained stability within a pH range of 5.5–8.0 and at temperatures below 50 °C. mdpi.com Studies on the enzymatic hydrolysis of soy molasses, which contains stachyose, indicated that pH significantly affected hydrolysis, particularly galactose release, with the fastest hydrolysis occurring at pH 4.8 and 60 °C. However, similar sugar yields were observed at pH 4.8 and 5.7, and at 50 °C and 60 °C over a longer period. nih.gov Another study on enzyme activity in copra meal hydrolysis found optimal conditions for the highest hydrolysis rate at pH 4 and a temperature of 40 °C. nih.gov The specific enzyme and its origin determine the precise optimal conditions.

Effects of Metal Ions and Inhibitors on Hydrolase Activity